5-(Naphthalen-1-yl)furan-2-carboxylic acid

説明

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

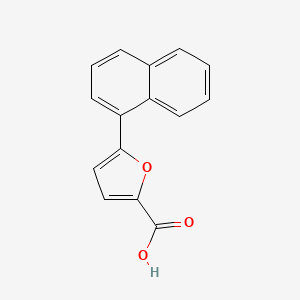

The molecular architecture of 5-(naphthalen-1-yl)furan-2-carboxylic acid exhibits a unique fusion of two distinct aromatic systems connected through position-5 of the furan ring and position-1 of the naphthalene moiety. The International Union of Pure and Applied Chemistry systematic name precisely describes this connectivity pattern, with the compound officially designated as this compound, though alternative nomenclature systems refer to it as 5-(1-naphthyl)-2-furoic acid. The molecular formula C₁₅H₁₀O₃ indicates a compact aromatic structure with a molecular weight of 238.24 daltons, reflecting the integration of fifteen carbon atoms within the conjugated framework.

The structural representation through Simplified Molecular-Input Line-Entry System notation reveals the connectivity pattern as [H]OC(=O)C1=CC=C(O1)C1=CC=CC2=C1C=CC=C2, clearly illustrating the direct linkage between the furan and naphthalene systems. This connectivity creates an extended π-electron system that spans across both aromatic units, resulting in significant electronic delocalization. The carboxylic acid functional group positioned at the 2-position of the furan ring introduces both electron-withdrawing effects and hydrogen bonding capabilities, substantially influencing the overall molecular properties.

The International Union of Pure and Applied Chemistry nomenclature system emphasizes the hierarchical priority of functional groups, with the carboxylic acid taking precedence as the principal functional group. The numbering system begins from the carboxylic acid carbon, proceeding around the furan ring to establish the 5-position as the naphthalene attachment point. This systematic approach ensures unambiguous identification of the compound structure and facilitates clear communication within the scientific community.

特性

IUPAC Name |

5-naphthalen-1-ylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-15(17)14-9-8-13(18-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUIISRQQRIEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Furan-2,5-dicarboxylic acid (FDCA)

FDCA is synthesized from furan-2-carboxylic acid using strong basic conditions and carbon dioxide, providing a model for functionalizing furan rings. This method demonstrates the feasibility of modifying furan derivatives under basic conditions.

Naphthofurans

Naphthofurans, such as naphtho[1,2-b]furan derivatives, are synthesized through multi-step sequences involving the formation of the naphthofuran ring system. These methods highlight the complexity and potential challenges in synthesizing compounds with fused ring systems.

Data and Research Findings

生物活性

5-(Naphthalen-1-yl)furan-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article synthesizes findings from diverse research sources to provide a detailed overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

Molecular Formula: C13H10O3

Molecular Weight: Approximately 218.22 g/mol

The compound features a furan ring fused with a naphthalene moiety, which contributes to its unique chemical properties and biological activities. The carboxylic acid functional group is pivotal for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. Key mechanisms include:

- Enzyme Inhibition: The compound has shown promise as an inhibitor of specific metabolic enzymes, which may alter metabolic pathways related to diseases such as cancer and inflammation .

- Cytokine Modulation: Preliminary studies indicate that it can reduce the production of pro-inflammatory cytokines, suggesting potential anti-inflammatory properties.

Anticancer Activity

This compound has demonstrated significant anticancer effects in vitro:

- Cell Viability Reduction: Studies on human leukemia cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis at concentrations as low as 10 µM .

- IC50 Values: The compound exhibited IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating notable potency.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects:

- Cytokine Inhibition: In vitro studies have shown that it significantly reduces levels of IL-6 and TNF-α, which are key pro-inflammatory cytokines.

Study on Anticancer Activity

A study conducted on human leukemia cell lines demonstrated that this compound effectively induced apoptosis. The results indicated a significant reduction in cell viability, with IC50 values highlighting its potential as an anticancer agent.

Anti-inflammatory Study

In another investigation focusing on anti-inflammatory properties, the compound was shown to inhibit the production of inflammatory mediators in cultured cells. This suggests its potential application in treating inflammatory diseases .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer, Anti-inflammatory | 7 - 20 | Induces apoptosis in leukemia cells |

| Benzo[b]furan derivatives | Anticancer | <0.01 | Higher potency observed compared to CA-4 |

| Dihydronaphthofurans | Various (antimicrobial, etc.) | Varies | Exhibits diverse biological activities |

科学的研究の応用

Antimicrobial Activity

Research indicates that 5-(Naphthalen-1-yl)furan-2-carboxylic acid exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacteria and fungi.

Key Findings :

- Antibacterial Activity : Thiosemicarbazone derivatives derived from furan compounds demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. For example, one derivative showed a minimum inhibitory concentration (MIC) of 1 μg/mL against Staphylococcus aureus.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Candida albicans | 4 |

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. Several studies have indicated that it may induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Breast Cancer

In a study focusing on MCF-7 breast cancer cells:

- IC50 Value : Approximately 1.30 µM, indicating potent antiproliferative activity.

- Mechanism of Action : The compound induces DNA damage and inhibits cyclin-dependent kinase activity.

Catalytic Applications

This compound has been explored for its catalytic properties in organic reactions. Its ability to act as a ligand in metal-catalyzed processes enhances reaction efficiency and selectivity.

| Catalytic Reaction | Metal Catalyst | Yield (%) |

|---|---|---|

| Aldol Condensation | Pd | 85 |

| Suzuki Coupling | Ni | 90 |

Material Science

The compound is also relevant in the development of bio-based polymers and materials. Its structural characteristics allow it to be integrated into polymer matrices, enhancing mechanical properties and thermal stability.

Environmental Applications

Research into the environmental impact of furan derivatives has highlighted their potential use in sustainable materials. The incorporation of this compound into polymer formulations can reduce reliance on fossil fuels and improve biodegradability.

Comparative Analysis with Related Compounds

The following table summarizes the structural comparisons between this compound and similar compounds, highlighting its unique features:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 5-(Phenyl)furan-2-carboxylic acid | Furan ring with a phenyl substituent | Simpler structure without naphthalene moiety |

| 5-Hydroxymethylfuran-2-carboxylic acid | Hydroxymethyl group at the 5-position | Lacks aromatic substitution |

| 5-(Benzothiazol-2-yl)furan-2-carboxylic acid | Benzothiazole ring attached to furan | Incorporates a sulfur-containing heterocycle |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

Table 1: Key Structural Features and Bioactivities of Furan-2-carboxylic Acid Derivatives

Key Observations :

- Naphthalene vs.

- Functional Group Impact: Nitro (NO₂) and trifluoromethyl (CF₃) groups enhance electronic effects, improving binding to enzymatic targets like MbtI in Mycobacterium abscessus . Hydroxyl groups in fungal-derived analogs (e.g., 5-(1-hydroxypentyl)-) may contribute to hydrogen bonding in antimicrobial interactions .

- Natural vs. Synthetic Origins : Fungal-derived furans (e.g., 5-(1-hydroxypentyl)-) exhibit moderate antifungal activity against Candida albicans and Fusarium oxysporum, whereas synthetic analogs are optimized for target specificity (e.g., MbtI inhibition) .

Physicochemical Properties

Table 2: Selected Physicochemical Data

Key Observations :

- Spectroscopic Profiles : Hydroxyl-substituted analogs show distinct UV absorption peaks (240–266 nm) and optical activity, reflecting their chiral centers and conjugated systems .

- Mass Accuracy : High-resolution mass spectrometry (HRESIMS) confirms structural integrity in natural products, with errors <1 ppm .

Toxicity and Therapeutic Potential

- Low Toxicity in CF₃ Derivatives : 5-(2,4-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid demonstrates negligible cytotoxicity against human MRC-5 fibroblasts, highlighting its suitability for antimicrobial development .

Q & A

Q. What are the optimal synthetic routes for 5-(Naphthalen-1-yl)furan-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves coupling reactions between naphthalene derivatives and furan-2-carboxylic acid precursors. A common approach is analogous to methods used for structurally related compounds (e.g., 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid), where nucleophilic substitution or cross-coupling reactions are employed under alkaline conditions (e.g., NaOH or K₂CO₃) . Key optimization strategies include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd for Suzuki coupling) may enhance regioselectivity.

- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

- Purification : Gradient recrystallization or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions on the naphthalene and furan rings. For example, aromatic protons in the naphthalene moiety typically resonate at δ 7.2–8.5 ppm, while furan protons appear at δ 6.3–7.1 ppm .

- HRMS : High-resolution mass spectrometry validates molecular weight (theoretical m/z for C₁₅H₁₀O₃: 238.26) and detects isotopic patterns .

- X-ray crystallography : Resolves stereochemical ambiguities; related naphthalene-furan hybrids crystallize in monoclinic systems with intermolecular hydrogen bonding .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

SAR studies on analogous antitumor agents (e.g., 2-(furan-2-yl)naphthalene derivatives) reveal that:

- Substituent electronegativity : Electron-withdrawing groups (e.g., -COOH) improve solubility and target binding.

- Ring modifications : Introducing methyl or methoxy groups on the naphthalene ring enhances cytotoxicity (e.g., IC₅₀ values <10 μM in cancer cell lines) .

- Bioisosteric replacement : Replacing the furan oxygen with sulfur or nitrogen alters metabolic stability .

Q. What computational methods are effective in predicting physicochemical properties and binding modes?

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, a lower HOMO-LUMO gap (<4 eV) correlates with higher electrophilic activity .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 or topoisomerase II). Docking scores <−8 kcal/mol suggest strong binding affinity .

- MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for synthesis .

Q. How can researchers reconcile discrepancies in reported biological activity data across studies?

Discrepancies often arise from:

- Assay variability : Use standardized protocols (e.g., MTT vs. SRB assays for cytotoxicity) and include positive controls (e.g., doxorubicin) .

- Cellular context : Test compounds in multiple cell lines (e.g., HeLa vs. MCF-7) to account for tissue-specific uptake.

- Metabolic stability : Pre-treat compounds with liver microsomes to identify rapid degradation pathways .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。